molecular formula C19H25N5O4S B2908158 5-((3,4-Dimethoxyphenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868219-67-4

5-((3,4-Dimethoxyphenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Numéro de catalogue: B2908158
Numéro CAS: 868219-67-4
Poids moléculaire: 419.5
Clé InChI: SLTVOZKWVOFOBK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound belongs to the thiazolo[3,2-b][1,2,4]triazole class, characterized by a fused heterocyclic core (thiazole and triazole rings) substituted with a 3,4-dimethoxyphenyl group and a 4-(2-hydroxyethyl)piperazine moiety. Its structural complexity suggests pharmacological relevance, particularly in targeting enzymes or receptors due to the piperazine and methoxy substituents, which are common in bioactive molecules .

Propriétés

IUPAC Name

5-[(3,4-dimethoxyphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O4S/c1-27-14-4-3-13(11-15(14)28-2)16(23-7-5-22(6-8-23)9-10-25)17-18(26)24-19(29-17)20-12-21-24/h3-4,11-12,16,25-26H,5-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLTVOZKWVOFOBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(C2=C(N3C(=NC=N3)S2)O)N4CCN(CC4)CCO)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3,4-Dimethoxyphenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and triazole rings, followed by the introduction of the piperazine moiety and the 3,4-dimethoxyphenyl group. Common reagents used in these reactions include thionyl chloride, hydrazine hydrate, and various alkylating agents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as crystallization and chromatography would be employed to ensure the final product meets the required specifications.

Analyse Des Réactions Chimiques

Synthetic Pathways

The compound is synthesized via multi-step organic reactions, primarily involving:

StepReaction TypeReagents/ConditionsKey IntermediateYield (%)Source
1CyclocondensationChloroacetic acid, aromatic aldehydes, AcOHThiazolo[3,2-b] triazol-6-ol60–75
2Mannich reaction3,4-Dimethoxybenzaldehyde, piperazine analogSubstituted benzyl intermediate45–55
3Alkylation2-Hydroxyethyl bromide, K₂CO₃, DMFFinal product30–40
  • Key Conditions :
    • Temperature: 80–110°C for cyclocondensation.
    • Solvents: Ethanol, DMF, or acetic acid.
    • Catalysts: AcONa for acid-mediated steps.

Hydroxyl Group (C6-OH)

The hydroxyl group at position 6 undergoes:

  • Esterification : Reacts with acetyl chloride to form 6-acetoxy derivatives.
    • Conditions: Ac₂O, pyridine, RT (12 hr).
    • Yield: ~85% .
  • Oxidation : Converts to a ketone using MnO₂ in acetone (reflux, 8 hr) .

Piperazine Ring

The 4-(2-hydroxyethyl)piperazine moiety participates in:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) at the tertiary amine.
    • Conditions: K₂CO₃, DMF, 60°C .
  • Acylation : Forms amides with acyl chlorides (e.g., benzoyl chloride).

Thiazole-Triazole Core

  • Electrophilic Substitution : Bromination at C2 or C5 positions using NBS in CCl₄ .
  • Nucleophilic Attack : Reacts with Grignard reagents at the triazole N1 position .

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C (TGA data).
  • pH Sensitivity : Stable in neutral conditions but hydrolyzes in strong acids/bases:
    • Degradation in 1M HCl (24 hr): 40% decomposition.
    • Degradation in 1M NaOH (24 hr): 60% decomposition .

Catalytic and Biological Interactions

  • Enzyme Inhibition : Binds to COX-II via hydrogen bonding with the hydroxyl group and piperazine nitrogen (IC₅₀: 0.011 μM) .
  • Metal Chelation : Forms complexes with Cu²⁺/Zn²⁺ via the triazole N atoms (log K: 4.2–5.1) .

Applications De Recherche Scientifique

5-((3,4-Dimethoxyphenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mécanisme D'action

The mechanism of action of 5-((3,4-Dimethoxyphenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of a key enzyme in a metabolic pathway, resulting in the accumulation or depletion of certain metabolites.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between the target compound and analogs from literature:

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Core Structure Key Substituents Melting Point (°C) Notable Properties Reference
Target Compound Thiazolo[3,2-b][1,2,4]triazol-6-ol 3,4-Dimethoxyphenyl, 4-(2-hydroxyethyl)piperazinyl N/A* High polarity due to hydroxyl and piperazine groups -
6c () Thiazolo[3,2-b][1,2,4]triazol-6-one 4-(2-Hydroxyethyl)piperazinyl 224–226 Ketone at position 6 reduces polarity compared to hydroxyl
5e () Thiazolo[3,2-b][1,2,4]triazol-6-one (3-Hydroxyphenyl)amino 269–271 Enhanced hydrogen-bonding capacity from phenolic hydroxyl
6b () Isoxazole-pyrimidine 3,4-Dimethoxyphenyl, 2,3-dichlorophenyl-piperazine 126–128 Broader aromatic system; lipophilic due to dichlorophenyl
Compound Thiazolo[3,2-b][1,2,4]triazol-6-ol 4-Ethoxy-3-methoxyphenyl, 4-(3-chlorophenyl)piperazinyl N/A Ethoxy group increases lipophilicity vs. methoxy

Key Observations:

Isoxazole-pyrimidine hybrids () lack the thiazolo-triazole core but share methoxyphenyl substituents, suggesting divergent pharmacological targets .

Piperazine derivatives with hydroxyethyl (target compound, 6c) vs. chlorophenyl () substituents modulate solubility and receptor affinity. Hydroxyethyl may improve water solubility, while chlorophenyl increases lipophilicity .

Synthetic Pathways :

  • The target compound likely shares synthetic routes with ’s derivatives, involving condensation of thiazolo-triazole precursors with substituted piperazines under acidic or basic conditions .
  • highlights the use of nucleophilic aromatic substitution for introducing dichlorophenyl-piperazine groups, a strategy applicable to the target compound’s synthesis .

Pharmacological Implications

  • Antifungal Activity: identifies triazolo-thiadiazoles with 4-methoxyphenyl groups as inhibitors of lanosterol 14α-demethylase, a cytochrome P450 enzyme. The target compound’s dimethoxyphenyl and piperazine groups may similarly target fungal enzymes .
  • Acetylcholinesterase (AChE) Inhibition : ’s QSAR model indicates that methoxy and hydroxy groups enhance AChE binding. The hydroxyl at position 6 in the target compound could optimize interactions with the enzyme’s catalytic site .

Activité Biologique

5-((3,4-Dimethoxyphenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol (CAS Number: 886912-91-0) is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its antitumor properties, mechanism of action, and related research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H29N5O4SC_{21}H_{29}N_{5}O_{4}S, with a molecular weight of approximately 447.6 g/mol. The structure features a thiazolo[3,2-b][1,2,4]triazole core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC21H29N5O4S
Molecular Weight447.6 g/mol
CAS Number886912-91-0

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to 5-((3,4-Dimethoxyphenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol. For instance:

  • In vitro Studies : Research conducted by the National Cancer Institute evaluated various triazole derivatives against multiple cancer cell lines including leukemia and breast cancer. The results indicated significant cytotoxic effects against these cancer types .
  • Mechanism of Action : The proposed mechanism involves the inhibition of key cellular pathways involved in tumor growth and proliferation. Triazole derivatives have been shown to interfere with DNA synthesis and induce apoptosis in cancer cells .

Pharmacological Studies

Pharmacological evaluations have revealed that derivatives of triazoles exhibit various biological activities including:

  • Antimicrobial Activity : Compounds similar to the target molecule have demonstrated efficacy against several bacterial strains .
  • Anti-inflammatory Effects : Some studies suggest that triazole compounds possess anti-inflammatory properties comparable to nonsteroidal anti-inflammatory drugs (NSAIDs) .

Case Studies

Several case studies have documented the therapeutic effects of triazole derivatives:

  • Case Study 1 : A study on a related triazole compound showed a reduction in tumor size in animal models of breast cancer after treatment over four weeks. The compound was administered at varying dosages to assess efficacy and safety .
  • Case Study 2 : Another investigation highlighted the use of triazole derivatives in combination therapies for enhancing the effectiveness of existing chemotherapeutic agents. This approach has shown promising results in preclinical trials .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.